Alverine citrate
Overview
Description
Alverine citrate is an antispasmodic medicine used to relieve cramps or spasms of the stomach and intestines. It is also useful in treating irritable bowel syndrome (IBS) and similar conditions . It can also be used to help relieve period pain .
Synthesis Analysis
The synthesis of Alverine citrate involves several steps . The process starts with bromination of phenylpropanol to prepare 3-phenyl bromopropane. This is then reacted with ethylamine solution to prepare ethylamphetamine. Ethylamphetamine is then reacted with 3-phenyl bromopropane under alkaline conditions to prepare diphenyl propyl ethylamine. Finally, the diphenyl propyl ethylamine is reacted with citric acid to prepare Alverine citrate .Molecular Structure Analysis
Alverine citrate has a molecular formula of C20H27N.C6H8O7 and a molecular weight of 473.56 . All alverine citrate samples were found to be in the same polymorphic Form I .Physical And Chemical Properties Analysis
Alverine citrate has a molecular weight of 473.56 and is soluble in DMSO . It is a white solid that can form different crystalline forms .Scientific Research Applications
Hepatotoxicity Risks : Alverine citrate has been linked to acute hepatitis in rare cases. Such hepatotoxicity is suggested to be idiosyncratic, potentially involving metabolic or immune mechanisms (Arhan et al., 2004); (Han et al., 2010).
Pharmacokinetics and Metabolism : A study assessing the pharmacokinetic and metabolic profile of alverine citrate in healthy volunteers found high pharmacokinetic variability, with alverine undergoing hydroxylation to its active metabolite, 4-hydroxy alverine (Rizea‐Savu et al., 2021).
Improvement in Water Solubility : Research has focused on increasing alverine's water solubility. New ionic liquids incorporating alverine as the cation showed significantly increased water solubility compared to its free drug form (Fernández-Stefanuto et al., 2020).
Quantification Methods : Several studies have developed methods for quantifying alverine citrate in various forms. These include infrared spectrophotometry for bulk and oral dosage forms (Oval et al., 2013), and LC-MS/MS methods for determining alverine and its metabolites in human plasma (Ghosh et al., 2010).
Rectal Delivery for IBS : A study on chitosan-based mucoadhesive microspheres of alverine citrate for rectal delivery in irritable bowel disease showed promising results in terms of drug release and efficacy (Havaldar et al., 2018).
Combination with Other Drugs : Combination therapies involving alverine citrate, such as with simeticone for irritable bowel syndrome, have shown effectiveness. The combination was found superior to placebo in relieving abdominal pain and global IBS symptoms (Ford, 2010); (Ducrotte et al., 2013).
Anti-Inflammatory Activity : Alverine has shown anti-inflammatory effects by targeting Src in the NF-κB pathway. This discovery offers new insights into potential therapeutic applications for inflammatory conditions (Lee et al., 2020).
Potential HNF4α Activation : Interestingly, alverine has been identified as an activator of the nuclear receptor transcription factor HNF4α. This suggests a new mechanism of action and potential applications in treating diseases responsive to HNF4α activators (Lee et al., 2013).
Safety And Hazards
properties
IUPAC Name |
N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N.C6H8O7/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8,11-14H,2,9-10,15-18H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHCACJBKCOBTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
150-59-4 (Parent) | |
Record name | Alverine citrate [USAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005560598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045562 | |
Record name | Alverine citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alverine citrate | |
CAS RN |
5560-59-8 | |
Record name | Alverine citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5560-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alverine citrate [USAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005560598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ALVERINE CITRATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755859 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ALVERINE CITRATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Alverine citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alverine dihydrogen citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.482 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ALVERINE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JFB58YK1E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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